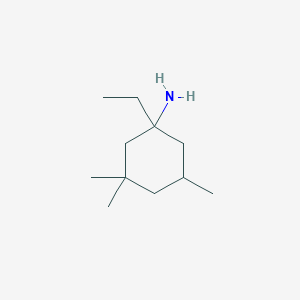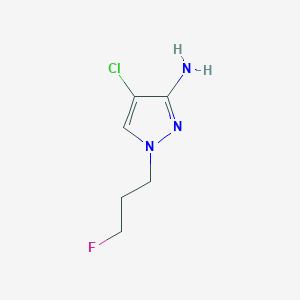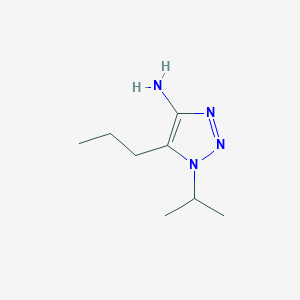
1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group at the first position and a propyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of 1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, offering high yields and regioselectivity.
Synthetic Route:
Starting Materials: Propyl azide and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or water.
Procedure: The azide and alkyne are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, increased safety, and higher throughput.
Chemical Reactions Analysis
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products:
- Oxides, amines, substituted triazoles, and coupled products.
Scientific Research Applications
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, making them valuable in drug development.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness:
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the propyl group at the fifth position, leading to different chemical and biological properties.
5-Propyl-1H-1,2,3-triazole: Lacks the isopropyl group at the first position, affecting its reactivity and interactions with molecular targets.
1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a propyl group, resulting in altered pharmacokinetics and pharmacodynamics.
Uniqueness:
- The presence of both isopropyl and propyl groups in this compound provides a unique steric and electronic environment, influencing its reactivity and biological activity.
Comparison with Similar Compounds
- 1-(Propan-2-yl)-1H-1,2,3-triazole
- 5-Propyl-1H-1,2,3-triazole
- 1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-propan-2-yl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5-7-8(9)10-11-12(7)6(2)3/h6H,4-5,9H2,1-3H3 |
InChI Key |
ACWYXYGKJHERKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




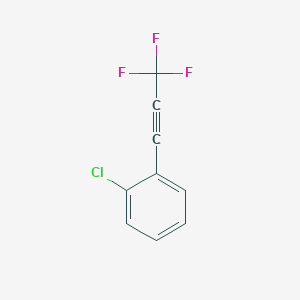
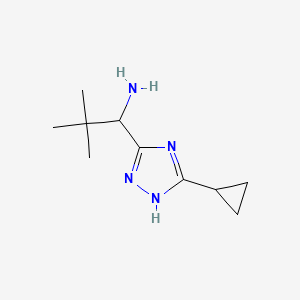
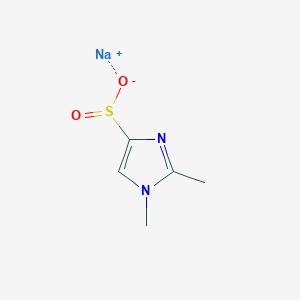

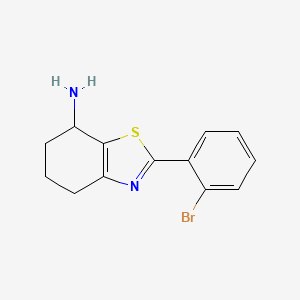
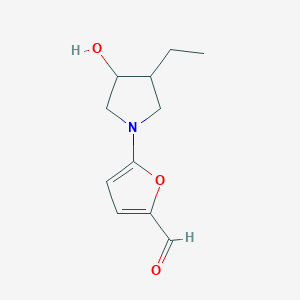
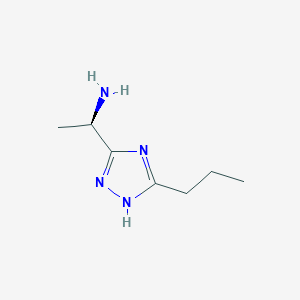
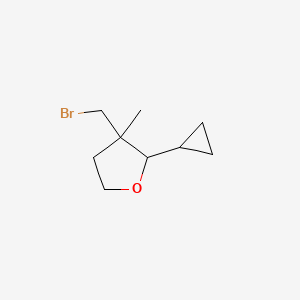
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)
